molecular formula C14H13N3OS2 B2684493 (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 339022-83-2

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B2684493
CAS No.: 339022-83-2
M. Wt: 303.4
InChI Key: GIICOXHORPXTLI-DHDCSXOGSA-N
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Description

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Scientific Research Applications

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is preferred due to its convenience, short reaction time, and high yields . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of (Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methoxy({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine stands out due to its unique combination of a methoxy group and a sulfanyl-substituted phenyl ring, which may contribute to its distinct pharmacological properties.

Properties

IUPAC Name

(Z)-N-methoxy-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-10-3-5-11(6-4-10)20-13-12(9-15-18-2)17-7-8-19-14(17)16-13/h3-9H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICOXHORPXTLI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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